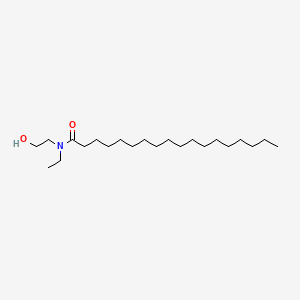
3-(2,4,6-Trichlorophenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,6-Trichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H7Cl3O3. It is a chlorinated phenoxy acid, which is often used in various chemical and industrial applications. This compound is known for its role as an intermediate in the synthesis of herbicides and other agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2,4,6-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 2,4,6-trichlorophenol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4,6-Trichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenoxy acids.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of less chlorinated phenoxy acids.
Substitution: Formation of substituted phenoxy acids with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2,4,6-Trichlorophenoxy)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,4,6-Trichlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to mimic the action of natural plant hormones, such as auxins, leading to uncontrolled growth and development in plants. This property makes it an effective herbicide, as it disrupts the normal growth processes of weeds and other unwanted vegetation.
Vergleich Mit ähnlichen Verbindungen
3-(2,4,6-Trichlorophenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(2,4,5-Trichlorophenoxy)propanoic acid (Fenoprop): Another chlorinated phenoxy acid used as a herbicide. It has a similar structure but differs in the position of chlorine atoms.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but fewer chlorine atoms.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal properties but different structural features.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
53548-21-3 |
|---|---|
Molekularformel |
C9H7Cl3O3 |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
3-(2,4,6-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-6(11)9(7(12)4-5)15-2-1-8(13)14/h3-4H,1-2H2,(H,13,14) |
InChI-Schlüssel |
CJFMEZGDFLYDEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OCCC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


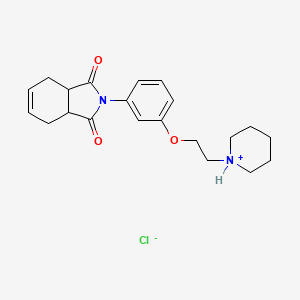
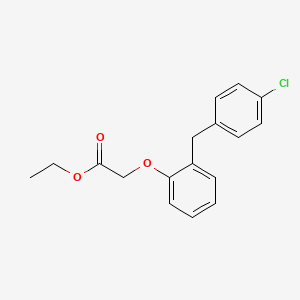
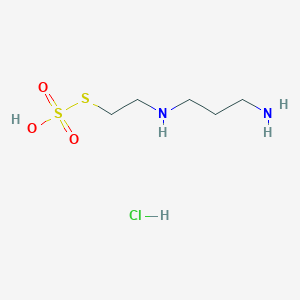
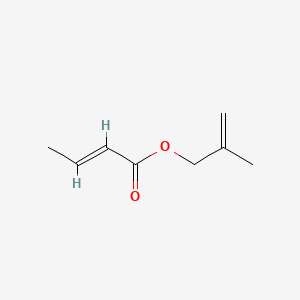
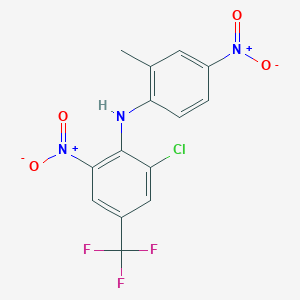
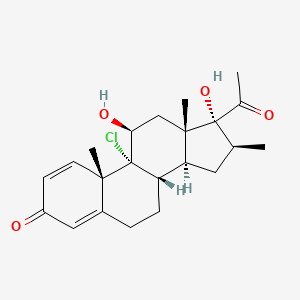
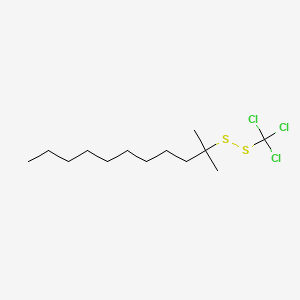
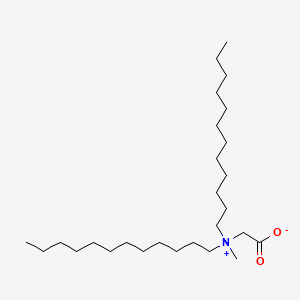
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
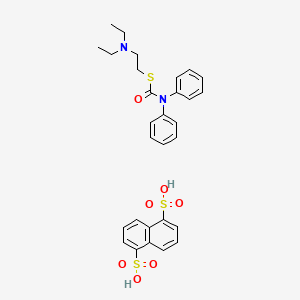

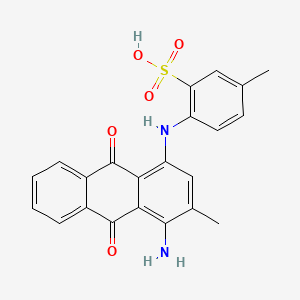
![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
